molecular formula C22H22FN3O B2602619 (4-((1H-imidazol-2-yl)methyl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 1159096-95-3

(4-((1H-imidazol-2-yl)methyl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

Cat. No. B2602619
CAS RN: 1159096-95-3
M. Wt: 363.436
InChI Key: QSLPZMYMMHGUKF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Structural Exploration

The synthesis and structural exploration of novel bioactive heterocycles, like the compound synthesized by Prasad et al. (2018), demonstrate the interest in developing compounds with potential therapeutic applications. This study focused on antiproliferative activity and utilized various characterization techniques, including X-ray diffraction, to confirm the structure of the synthesized compound (S. Benaka Prasad et al., 2018).

Optical Properties and Material Science

Research on the optical properties of compounds, as seen in the work by Volpi et al. (2017), highlights the potential use of imidazole derivatives in creating luminescent materials. These compounds exhibit remarkable Stokes' shift range and quantum yields, indicating their suitability for applications in material science and technology (G. Volpi et al., 2017).

Receptor Agonists and Neuroscience

Studies on receptor agonists, such as those conducted by Colpaert et al. (2004) and Deseure et al. (2002), investigate the activation of serotonin receptors, offering insights into the therapeutic potential of similar compounds in treating neuropathic pain and other neurological conditions (F. Colpaert et al., 2004); (K. Deseure et al., 2002).

properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-20-7-5-18(6-8-20)17-1-3-19(4-2-17)22(27)26-13-9-16(10-14-26)15-21-24-11-12-25-21/h1-8,11-12,16H,9-10,13-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLPZMYMMHGUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC=CN2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-2-yl)methyl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

CAS RN

1159096-95-3
Record name [4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8BP9M28T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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